2-(Pyridin-4-YL)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)acetonitrile and related compounds often involves multi-component reactions or specific conditions that facilitate the formation of the pyridine ring. For instance, a novel method was developed for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles using a three-component condensation, indicating the versatility of approaches to synthesize compounds with the pyridin-4-yl moiety (Kuleshova, Khilya, & Volovenko, 2018).
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(Pyridin-4-yl)acetonitrile group exhibits planarity and aromaticity characteristic of pyridine derivatives. For example, in a study on 2-(Pyridin-2-ylamino)pyridinium thiocyanate acetonitrile monosolvate, the molecular geometry around the central nitrogen atom was found to be essentially planar, demonstrating the planar nature of such compounds and the involvement of pyridyl groups in π-stacking interactions (Schmitt, Gerber, Hosten, & Betz, 2011).
Chemical Reactions and Properties
2-(Pyridin-4-yl)acetonitrile participates in various chemical reactions, including electrochemical oxidation mechanisms, where it serves as a precursor or intermediate. In the electrochemical oxidation of 1,4-dihydropyridine derivatives in acetonitrile, the behavior of these compounds elucidates aspects of their reactivity (Ludvík, Volke, & Klima, 1987).
Physical Properties Analysis
The physical properties, including solvability, melting points, and crystalline structure, of compounds related to 2-(Pyridin-4-yl)acetonitrile are influenced by their molecular geometry and intermolecular interactions. For instance, different polymorphs of a related compound demonstrated varied optical properties due to subtle changes in molecular conformation, affecting their solid-state properties (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic structure and substitution patterns on the pyridine ring. Compounds with the 2-(Pyridin-4-yl)acetonitrile structure exhibit unique reactivity patterns in various chemical transformations, such as in the synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction, showcasing the compound's versatility in organic synthesis (Yan, Wang, Song, & Sun, 2009).
Scientific Research Applications
Lanthanide Podates with Predetermined Structural and Photophysical Properties : The study by Piguet et al. (1996) focused on the use of a ligand similar to 2-(Pyridin-4-YL)acetonitrile in forming heterodinuclear complexes with lanthanide ions. These complexes were investigated for their structural and photophysical properties, showcasing their potential in luminescence studies and materials science (Piguet et al., 1996).
Quantification of Impurities in Pharmaceutical Ingredients : In a study by Wagh et al. (2017), a compound structurally related to 2-(Pyridin-4-YL)acetonitrile was quantified as an impurity in Brompheniramine Maleate, an active pharmaceutical ingredient. This highlights its significance in ensuring the purity and safety of pharmaceutical products (Wagh et al., 2017).
Solvent Removal in Magnetic Coordination Polymers : Research by Suckert et al. (2017) demonstrated the reversible and topotactic removal of solvents, including acetonitrile, in a magnetic Ni(NCS)2 coordination polymer. This has implications for the development of materials with microporous properties (Suckert et al., 2017).
Photoinduced Direct 4-pyridination of C(sp3)–H Bonds : A study by Hoshikawa and Inoue (2013) explored the use of 4-cyanopyridine in aqueous acetonitrile for the chemoselective 4-pyridination of benzylic C(sp3)–H bonds. This method is significant in the synthesis of biologically active and functional molecules (Hoshikawa & Inoue, 2013).
Synthesis of Rare 3D Copper Cyanide Compound : The synthesis of a unique copper cyanide coordination polymer, as reported by Yang et al. (2014), involved the transformation of acetonitrile to inorganic cyanide. This synthesis has relevance in the field of coordination chemistry and material science (Yang et al., 2014).
Synthesis of Indolizines via Palladium Catalyzed Annulation : Wu et al. (2017) described a palladium-catalyzed reaction involving 2-(pyridine-2-yl) acetonitrile derivatives for the efficient synthesis of indolizines. This method is important for the development of complex organic molecules (Wu et al., 2017).
properties
IUPAC Name |
2-pyridin-4-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVSAKPRNWZCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399437 | |
Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-YL)acetonitrile | |
CAS RN |
13121-99-8 | |
Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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